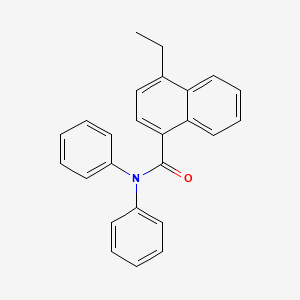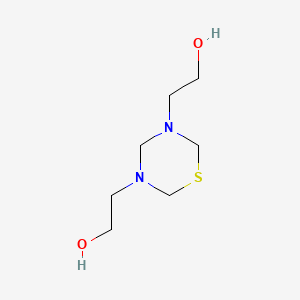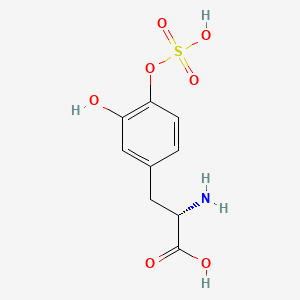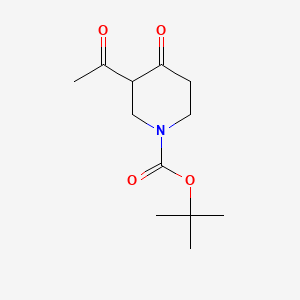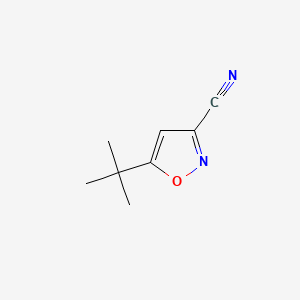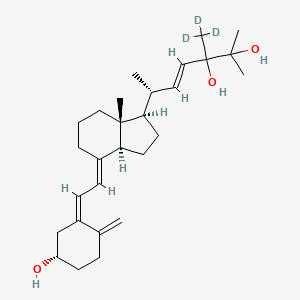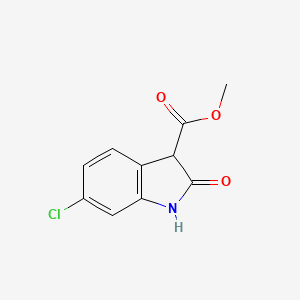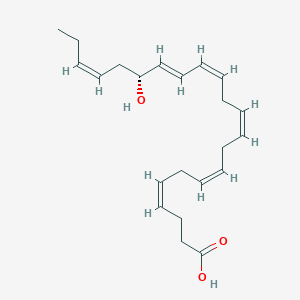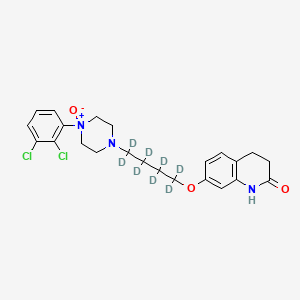
Aripiprazole-d8 N4-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aripiprazole-d8 N4-Oxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic drug. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Aripiprazole. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound in biological systems due to their distinct mass difference from hydrogen atoms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aripiprazole-d8 N4-Oxide involves the deuteration of Aripiprazole followed by the introduction of an N-oxide group. The process typically starts with the deuteration of Aripiprazole using deuterated reagents such as deuterated chloroform or deuterated methanol. The deuterated Aripiprazole is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
Aripiprazole-d8 N4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Parent amine (Aripiprazole-d8).
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Aripiprazole-d8 N4-Oxide is extensively used in scientific research for:
Pharmacokinetic Studies: The deuterium atoms allow for precise tracing and analysis of the compound in biological systems.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites of Aripiprazole.
Drug Development: Used as a reference compound in the development of new antipsychotic drugs.
Biological Research: Studying the interaction of the compound with various biological targets and pathways.
作用机制
Aripiprazole-d8 N4-Oxide exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The deuterium atoms do not significantly alter the pharmacological activity of the compound but provide a distinct advantage in tracing and analysis. The compound interacts with various molecular targets and pathways involved in neurotransmission and signal transduction .
相似化合物的比较
Similar Compounds
Aripiprazole: The parent compound, an atypical antipsychotic with similar pharmacological activity.
Aripiprazole-d8: A deuterated derivative without the N-oxide group.
Aripiprazole N4-Oxide: The non-deuterated version of the compound.
Uniqueness
Aripiprazole-d8 N4-Oxide is unique due to the presence of both deuterium atoms and the N-oxide group. This combination provides distinct advantages in pharmacokinetic and metabolic studies, allowing for precise tracing and analysis in biological systems. The compound’s unique structure also offers insights into the metabolic pathways and interactions of Aripiprazole derivatives .
属性
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTVYHFBHZGERN-BQLKVSHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-39-2 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
